8-Hydroxywarfarin, (S)-

Vue d'ensemble

Description

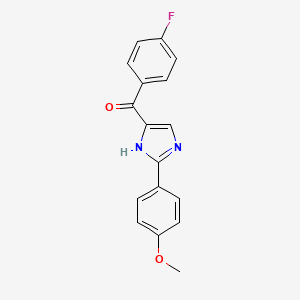

8-Hydroxywarfarin, (S)- is a hydroxylated metabolite of warfarin, a widely used anticoagulant. Warfarin is commonly prescribed to prevent blood clots in patients with conditions such as atrial fibrillation, deep vein thrombosis, and pulmonary embolism. The hydroxylation of warfarin results in several metabolites, including 8-Hydroxywarfarin, (S)-, which plays a role in the drug’s metabolism and clearance from the body .

Applications De Recherche Scientifique

8-Hydroxywarfarin, (S)- has several scientific research applications, including:

Pharmacokinetic Studies: Used to study the metabolism and clearance of warfarin in the body.

Drug Interaction Studies: Helps in understanding the interactions between warfarin and other drugs that affect its metabolism.

Toxicology Studies: Used to assess the potential toxic effects of warfarin metabolites.

Analytical Chemistry: Employed in the development of analytical methods for the quantification of warfarin and its metabolites.

Mécanisme D'action

Target of Action

S-8-Hydroxywarfarin primarily targets the enzyme vitamin K epoxide reductase complex 1 (VKORC1) . VKORC1 plays a crucial role in the vitamin K cycle, which is essential for the activation of clotting factors II, VII, IX, and X, as well as proteins C and S .

Mode of Action

S-8-Hydroxywarfarin inhibits VKORC1, preventing the reduction of vitamin K epoxide to its active hydroquinone form. This inhibition disrupts the γ-carboxylation of the aforementioned clotting factors, leading to a decrease in their activity and thus, anticoagulation .

Biochemical Pathways

The inhibition of VKORC1 by S-8-Hydroxywarfarin affects the vitamin K cycle . This cycle is crucial for the post-translational modification of clotting factors. By inhibiting VKORC1, S-8-Hydroxywarfarin reduces the regeneration of active vitamin K, leading to decreased activation of clotting factors and impaired blood coagulation .

Pharmacokinetics

S-8-Hydroxywarfarin exhibits the following ADME properties:

These properties contribute to its high bioavailability and prolonged half-life, making it effective for long-term anticoagulation therapy.

Result of Action

At the molecular level, S-8-Hydroxywarfarin’s inhibition of VKORC1 leads to reduced γ-carboxylation of clotting factors, resulting in decreased clotting activity. At the cellular level, this manifests as a reduced ability of blood to form clots, which is beneficial in preventing thromboembolic events .

Action Environment

The efficacy and stability of S-8-Hydroxywarfarin can be influenced by several environmental factors:

- Drug Interactions : Concurrent use of other medications, especially those affecting CYP2C9, can alter its pharmacokinetics and pharmacodynamics .

Understanding these factors is crucial for optimizing the therapeutic use of S-8-Hydroxywarfarin and minimizing adverse effects.

Analyse Biochimique

Biochemical Properties

8-Hydroxywarfarin, (S)- interacts with several enzymes and proteins within the body. It is primarily metabolized by the enzyme CYP2C19, which converts warfarin into 6-, 7-, and 8-hydroxywarfarin . The metabolic pathways that produce R-6-, 7-, and 8-hydroxywarfarin in human liver microsomal reactions correlate strongly with CYP2C19 activity .

Cellular Effects

The effects of 8-Hydroxywarfarin, (S)- on cells are complex and multifaceted. It has been shown to inhibit the γ-glutamyl carboxylation of F9CH, a chimeric protein, in human embryonic kidney (HEK) 293-derived cell line . This inhibition was dose-dependent and exhibited differential VKOR inhibition by warfarin enantiomers .

Molecular Mechanism

8-Hydroxywarfarin, (S)- exerts its effects at the molecular level through several mechanisms. It is involved in the inhibition of γ-glutamyl carboxylation, a process crucial for the function of several blood clotting factors . It also exhibits differential VKOR inhibition by warfarin enantiomers .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be accurately quantified in laboratory conditions .

Dosage Effects in Animal Models

The effects of 8-Hydroxywarfarin, (S)- at different dosages in animal models have not been extensively studied. Warfarin, the parent compound of 8-Hydroxywarfarin, (S)-, has been studied in animal models .

Metabolic Pathways

8-Hydroxywarfarin, (S)- is involved in the metabolic pathways of warfarin. It is primarily produced by the action of the enzyme CYP2C19 on warfarin . The metabolic pathways that produce R-6-, 7-, and 8-hydroxywarfarin in human liver microsomal reactions correlate strongly with CYP2C19 activity .

Transport and Distribution

Warfarin, the parent compound, is known to bind to plasma proteins, which could influence its distribution .

Subcellular Localization

Given its role in inhibiting γ-glutamyl carboxylation, it is likely to be found in locations where this process occurs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxywarfarin, (S)- involves the hydroxylation of warfarin. This can be achieved through enzymatic reactions using cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19 . The reaction conditions typically include the presence of these enzymes, a suitable cofactor such as NADPH, and an appropriate buffer system to maintain the pH.

Industrial Production Methods: Industrial production of 8-Hydroxywarfarin, (S)- is less common compared to its parent compound, warfarin. it can be produced on a smaller scale for research purposes using similar enzymatic hydroxylation methods. The process involves the use of recombinant enzymes or liver microsomes to catalyze the hydroxylation reaction .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Hydroxywarfarin, (S)- undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can occur, leading to the formation of more polar metabolites.

Reduction: Reduction reactions can convert 8-Hydroxywarfarin, (S)- to its corresponding alcohols.

Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of cytochrome P450 enzymes.

Reduction: Reducing agents such as NADPH and specific reductases like CBR1 and AKR1C3 are used.

Substitution: Various nucleophiles can be used to substitute the hydroxyl group under appropriate conditions.

Major Products Formed:

Oxidation: More polar hydroxylated metabolites.

Reduction: Corresponding alcohols of 8-Hydroxywarfarin, (S)-.

Substitution: Derivatives with substituted hydroxyl groups.

Comparaison Avec Des Composés Similaires

- 6-Hydroxywarfarin

- 7-Hydroxywarfarin

- 10-Hydroxywarfarin

Comparison: 8-Hydroxywarfarin, (S)- is unique among its hydroxylated counterparts due to its specific position of hydroxylation. This positional difference affects its metabolic stability, pharmacokinetics, and interactions with enzymes . For example, 6-Hydroxywarfarin and 7-Hydroxywarfarin have different affinities for cytochrome P450 enzymes and exhibit distinct metabolic pathways .

Propriétés

IUPAC Name |

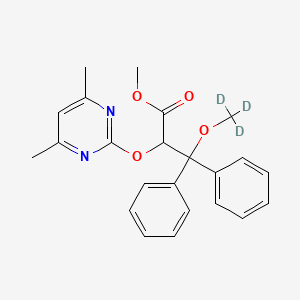

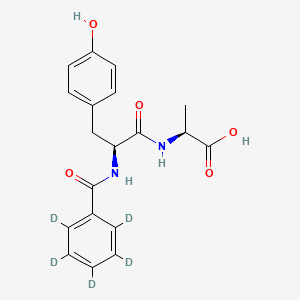

4,8-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBOXPNWDGYJNB-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716451 | |

| Record name | 4,8-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63740-82-9 | |

| Record name | 8-Hydroxywarfarin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,8-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYWARFARIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N5ZFD5CRR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: The research mentions that neither R-8-hydroxywarfarin nor S-8-hydroxywarfarin was detected in patient plasma samples. Why might this be the case, considering other hydroxywarfarin metabolites were observed?

A1: The absence of detectable R/S-8-hydroxywarfarin in patient plasma samples, despite the presence of other hydroxywarfarin metabolites, suggests that this particular metabolite may be subject to rapid further metabolism or elimination. [, ] It's important to note that this absence of detection doesn't necessarily mean it's not formed at all.

Q2: The studies focused on specific hydroxywarfarin metabolites. What is the broader significance of understanding the metabolic profile of warfarin and its metabolites?

A2: Comprehensive understanding of warfarin's metabolic profile, including metabolites like S-8-hydroxywarfarin, is crucial for several reasons: [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Propoxyphenyl)methylidene]hydroxylamine](/img/structure/B590236.png)

![[1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590256.png)